Methyl 5,6-dimethylnicotinate
CAS No.: 1174028-18-2
Cat. No.: VC0051383
Molecular Formula: C9H11NO2
Molecular Weight: 165.192
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1174028-18-2 |
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Molecular Formula | C9H11NO2 |
Molecular Weight | 165.192 |
IUPAC Name | methyl 5,6-dimethylpyridine-3-carboxylate |
Standard InChI | InChI=1S/C9H11NO2/c1-6-4-8(9(11)12-3)5-10-7(6)2/h4-5H,1-3H3 |
Standard InChI Key | FQYVDJYSYAEPIP-UHFFFAOYSA-N |
SMILES | CC1=CC(=CN=C1C)C(=O)OC |
Introduction
Chemical Identity and Structure
Methyl 5,6-dimethylnicotinate belongs to the class of pyridine carboxylates, specifically nicotinic acid derivatives. The compound features a pyridine ring with two methyl substituents at positions 5 and 6, and a methoxycarbonyl group (methyl ester) at position 3.
Identification Parameters
The compound is uniquely identified through various systematic parameters as outlined in Table 1:
Parameter | Value |
---|---|
Chemical Name | Methyl 5,6-dimethylnicotinate |
Systematic IUPAC Name | Methyl 5,6-dimethylpyridine-3-carboxylate |
CAS Registry Number | 1174028-18-2 |
Molecular Formula | C9H11NO2 |
Molecular Weight | 165.19 g/mol |
PubChem CID | 58001754 |
The chemical structure consists of a pyridine ring with nitrogen at position 1, a methoxycarbonyl group (-COOCH3) at position 3, and methyl groups at positions 5 and 6. This structure gives the compound its characteristic chemical reactivity and physical properties .
Alternative Nomenclature
The compound is also known by several synonyms in scientific literature and chemical databases:
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5,6-Dimethyl-nicotinic acid methyl ester
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3-Pyridinecarboxylic acid, 5,6-dimethyl-, methyl ester
These alternative names follow different naming conventions but all refer to the same chemical entity. The systematic numbering of the pyridine ring follows standard chemical nomenclature, with the nitrogen atom being position 1.
Physical and Chemical Properties
Methyl 5,6-dimethylnicotinate exhibits physical and chemical properties typical of pyridine carboxylates. Many of these properties have been experimentally determined or predicted through computational methods.
Physical Properties
The key physical properties of Methyl 5,6-dimethylnicotinate are summarized in Table 2:
Property | Value | Determination Method |
---|---|---|
Physical State | Solid | - |
Boiling Point | 245.5±35.0 °C | Predicted |
Density | 1.078±0.06 g/cm³ | Predicted |
Storage Temperature | 2-8°C (recommended) | - |
pKa | 4.21±0.20 | Predicted |
The compound is typically stored at refrigeration temperatures (2-8°C) to maintain stability and prevent degradation .
Chemical Properties
As a pyridine derivative, Methyl 5,6-dimethylnicotinate demonstrates chemical properties influenced by both the electron-deficient pyridine ring and the ester functional group. The nitrogen in the pyridine ring acts as a weak base, with a predicted pKa of around 4.21 . This basicity is somewhat attenuated by the electron-withdrawing effect of the methoxycarbonyl group at position 3.
The ester group can undergo typical carboxylic ester reactions such as hydrolysis, transesterification, and reduction. The methyl groups at positions 5 and 6 primarily influence the electronic distribution in the aromatic ring and provide sites for potential functionalization in synthetic applications.
Synthesis Methods
Several synthetic routes to Methyl 5,6-dimethylnicotinate have been documented, with palladium-catalyzed coupling reactions being among the most efficient approaches.
Palladium-Catalyzed Coupling Method
A well-established method for synthesizing Methyl 5,6-dimethylnicotinate employs a palladium-catalyzed coupling reaction between methyl 5-bromo-6-chloropyridine-3-carboxylate and trimethylboroxine as outlined in the reaction scheme below:
Reaction Conditions:
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Reagents: Methyl 5-bromo-6-chloropyridine-3-carboxylate, trimethylboroxine, K₂CO₃, tetrakis(triphenylphosphine)palladium(0)
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Solvent: 1,4-dioxane
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Temperature: 110°C
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Duration: 16 hours
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Atmosphere: Inert (argon)
Detailed Procedure:
To a mixture of methyl 5-bromo-6-chloro-3-pyridinecarboxylate (595 mg, 2.375 mmol), tetrakis(triphenylphosphine)palladium(0) (275 mg, 0.238 mmol), and potassium carbonate (492 mg, 3.56 mmol) in dioxane (6.5 ml), trimethylboroxin (1.328 ml, 9.50 mmol) is added under argon. The reaction mixture is heated at 110°C for 16 hours. After cooling, the mixture is filtered through a silica pad and concentrated. Purification by flash chromatography using a silica gel cartridge and mixtures of hexane and ethyl acetate as eluent yields the desired compound .
This method efficiently introduces the two methyl groups at positions 5 and 6 through the palladium-catalyzed cross-coupling reaction. The use of trimethylboroxine as the methyl source and tetrakis(triphenylphosphine)palladium(0) as the catalyst provides a selective and high-yielding approach to the target compound.
Alternative Synthetic Approaches
While the palladium-catalyzed coupling represents the most direct and documented approach, other potential routes might involve:
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Functionalization of pre-existing dimethylpyridine derivatives
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Direct methylation of appropriate pyridine carboxylate precursors
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Ring construction methodologies that incorporate the methyl groups during pyridine ring formation
These alternative approaches would need to address regioselectivity challenges to ensure proper positioning of the substituents on the pyridine ring.
Spectroscopic Characterization
Spectroscopic data provides critical information for structure confirmation and purity assessment of Methyl 5,6-dimethylnicotinate.
Comparative Analysis
A comparative analysis with structurally related compounds provides insights into the relationship between structure and properties.
Comparison with Methyl 6-methylnicotinate
Methyl 6-methylnicotinate is a closely related compound that differs only in the absence of the 5-methyl group. Table 3in Table 3:
Property | Methyl 5,6-dimethylnicotinate | Methyl 6-methylnicotinate |
---|---|---|
Molecular Formula | C9H11NO2 | C8H9NO2 |
Molecular Weight | 165.19 g/mol | 151.16 g/mol |
Boiling Point | 245.5±35.0 °C (Predicted) | 228.4±0.0 °C at 760 mmHg |
Density | 1.078±0.06 g/cm³ (Predicted) | 1.1±0.1 g/cm³ |
Melting Point | Not reported | 34-37 °C |
Flash Point | Not reported | 103.3±0.0 °C |
The additional methyl group in Methyl 5,6-dimethylnicotinate increases the molecular weight by 14.03 g/mol (the mass of a CH2 unit) and appears to increase the boiling point by approximately 17°C, reflecting the increased van der Waals interactions due to the additional methyl group .
Structure-Property Relationships
The presence of methyl substituents on the pyridine ring affects several properties:
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The additional methyl groups increase lipophilicity, which can influence solubility profiles and membrane permeability.
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The electron-donating effect of the methyl groups increases electron density in the pyridine ring, potentially affecting basicity and reactivity.
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Steric effects from the methyl groups may influence reactivity at nearby positions on the ring.
These structure-property relationships are important considerations in applications where Methyl 5,6-dimethylnicotinate might serve as a synthetic intermediate or research tool.
Applications and Research Significance
Based on its structure and reactivity, Methyl 5,6-dimethylnicotinate has several potential applications:
Synthetic Intermediate
Methyl 5,6-dimethylnicotinate serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex pyridine derivatives. The methyl ester functionality provides a handle for further transformations, including:
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Hydrolysis to the corresponding carboxylic acid
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Reduction to alcohols or aldehydes
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Amidation to form amide derivatives
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Transesterification to other ester derivatives
These transformations enable the construction of more complex molecules while retaining the dimethylpyridine core structure.
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